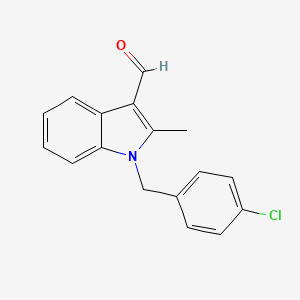

1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-chlorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with aromatic aldehydes under basic conditions, such as using potassium hydroxide in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to achieve good yields.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Claisen–Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, considering the reaction conditions are mild and the yields are satisfactory.

Análisis De Reacciones Químicas

Reaction Types and Observed Products

Key reaction pathways include:

Condensation with Nitrogen Nucleophiles

Reaction with hydrazines or substituted amines yields hydrazones and Schiff bases:

-

Hydrazine hydrate : Forms N'-[1H-indol-3-ylmethylene]hydrazine derivatives (e.g., 5a ) with a characteristic =CH proton signal at δ 8.33 ppm ( ).

-

2-Hydrazinyl-1,3-benzothiazole : Produces 5c (C₂₂H₁₅BrN₄S), confirmed by mass spectrometry (m/z 447) ( ).

-

Cyanoacetohydrazide : Generates 11 (C₁₇H₁₂BrN₅O), showing CN and C=O stretches at 1672 cm⁻¹ (IR) ( ).

Pd-Catalyzed C–H Arylation

Pd(II)-mediated reactions enable regioselective C4-arylation:

-

Aryl iodides : With Pd(TFA)₂/AgOAc, 3-acetyl-7-bromo-1H-indole (4c ) reacts with iodobenzene (2a ) to yield 6ca (76% yield) ( ).

-

Mechanism : Cyclometalated Pd(II) intermediate forms via C–H activation, followed by oxidative addition and reductive elimination ( ).

Substituent-Directed Reactivity

-

Chlorobenzyl group : Undergoes SNAr with amines (e.g., morpholine) in DMF/K₂CO₃, replacing Cl with NR₂ ( ).

-

Aldehyde group : Participates in Knoevenagel condensations (e.g., with cyanoacetamide) to form α,β-unsaturated nitriles ( ).

Friedel-Crafts Acyl Migration

During Pd-catalyzed reactions, 3,2-carbonyl migration occurs via:

-

Reverse Friedel-Crafts process : Acidic conditions (TFA) promote acetyl group migration.

-

1,2-Acetyl shift : Observed in 3-acetylindoles, forming C2-arylated products (e.g., 5ca ) after 24 hours at 120°C ( ).

Oxidative Pathways

-

Indole core oxidation : Yields oxindole derivatives via epoxidation followed by ring-opening ().

-

Aldehyde oxidation : Forms carboxylic acid derivatives under strong oxidizing conditions ().

Antimicrobial Scaffolds

-

1,3-Thiazoles (e.g., 18) : Synthesized via phenacyl bromide/thiourea reactions, showing MIC values of 8–16 µg/mL against S. aureus ( ).

General Condensation Procedure ( )

-

Dissolve 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (1 mmol) in ethanol.

-

Add hydrazine derivative (1.2 mmol) and reflux for 4–6 hours.

-

Isolate product via crystallization (EtOAc/hexane).

C–H Arylation ( )

-

Combine indole (0.2 mmol), Pd(TFA)₂ (10 mol%), AgOAc (2 equiv.), and aryl iodide (1.5 equiv.) in DMF.

-

Heat at 120°C for 12–24 hours under N₂.

-

Purify via flash chromatography (SiO₂, hexane/EtOAc).

This systematic analysis underscores the compound’s versatility in synthesizing bioactive molecules, supported by reproducible methodologies and mechanistic clarity.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, facilitating various organic transformations.

Biology

- Enzyme Inhibition Studies : Its structural similarity to biologically active indoles makes it useful in studies related to enzyme inhibition and receptor binding. Research indicates that it may act as a procaspase activator, promoting apoptosis in cancer cells .

Medicine

- Anticancer Properties : Numerous studies have highlighted its potential as an anticancer agent. For instance, derivatives incorporating this compound have shown potent cytotoxicity against various human cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| SW620 (Colon) | 0.56 - 0.83 |

| PC-3 (Prostate) | 0.56 - 0.83 |

| NCI-H23 (Lung) | 0.56 - 0.83 |

Industry

- Development of New Materials : The compound is also explored for its potential in developing new materials with specific chemical properties, enhancing its applicability in various industrial contexts.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, inhibiting their activity or altering their function. For example, it may act as a procaspase activator, promoting apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparación Con Compuestos Similares

- **1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol

- **1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol

- **1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol

Uniqueness: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorobenzyl group attached to the indole ring , which is further substituted with a methyl group and an aldehyde functional group . This unique structure contributes to its reactivity and biological profile.

Biological Activities

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It may act by promoting apoptosis in cancer cells through the activation of procaspases, which are crucial in the apoptotic pathway. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. Its structural similarity to biologically active indoles allows it to interact with molecular targets effectively, leading to inhibition of their activity.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Interaction : The compound can inhibit enzymes critical for tumor growth and survival.

- Receptor Binding : It may bind to receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it can modulate ROS levels, contributing to its anticancer effects.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific cancer-related enzymes | |

| Antimicrobial | Moderate activity against bacterial strains |

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of certain kinases involved in cancer signaling pathways. The mechanism was attributed to direct binding interactions, which were characterized using molecular docking studies.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKIFZJBJKSAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.